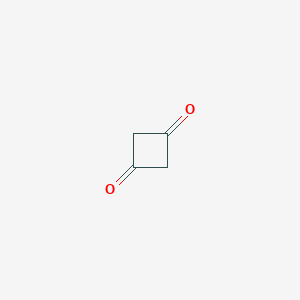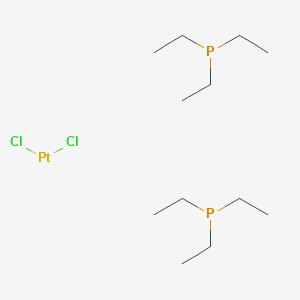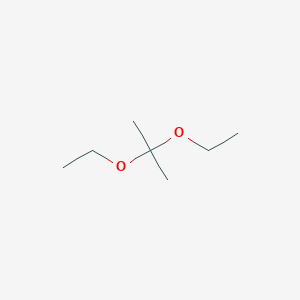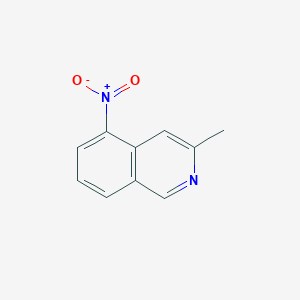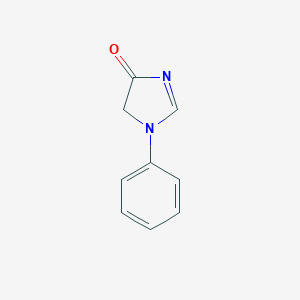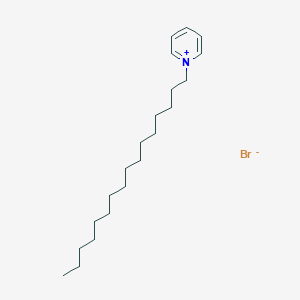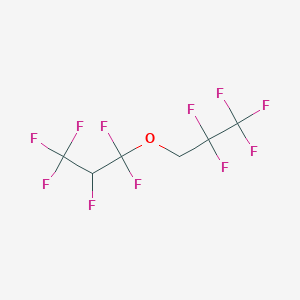
1H,1H,2'H-Perfluorodipropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2'H-Perfluorodipropyl ether is a type of perfluorinated ether compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of perfluorinated ethers and related compounds. These materials are known for their unique properties, such as high thermal stability and chemical inertness, due to the strong carbon-fluorine bonds present in their molecular structure.
Synthesis Analysis
The synthesis of perfluorinated ethers can be complex, involving multiple steps and specialized reagents. For example, the synthesis of S,S,O-orthoesters and difluoroalkyl ethers is achieved through the reaction of alkyl tetrahydropyranyl peroxides with lithiated 1,3-dithianes, followed by fluorodesulfurization . This method demonstrates the potential for creating various perfluorinated ethers, including those with difluoromethyl groups, which are structurally related to 1H,1H,2'H-Perfluorodipropyl ether.
Molecular Structure Analysis
The molecular structure of perfluorinated ethers is characterized by the presence of multiple fluorine atoms attached to carbon. The strength of the carbon-fluorine bond imparts significant stability to the molecule. The synthesis of iodonium triflates from 1-iodo-1H,1H-perfluoroalkanes further illustrates the reactivity of perfluorinated compounds and provides insight into the structural aspects of these molecules .
Chemical Reactions Analysis
Perfluorinated ethers can undergo various chemical reactions, depending on their specific structure and the conditions applied. For instance, the thermolysis of (1H,1H-perfluoroalkyl)-phenyliodonium triflates can yield perfluoroalkyl triflates and iodobenzene . This indicates that perfluorinated ethers can participate in decomposition reactions that involve the cleavage of carbon-iodine bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated ethers are largely influenced by the presence of fluorine atoms. These compounds typically exhibit high chemical resistance, low reactivity, and exceptional thermal stability. The insertion reactions of trifluoroethylidene into carbon-hydrogen bonds of various hydrocarbons, including diethyl ether, demonstrate the reactivity of perfluorinated carbenes and suggest that similar reactivity might be expected from perfluorinated ethers under certain conditions .
Scientific Research Applications
Radiation-Induced Addition Reactions
1H,1H,2'H-Perfluorodipropyl ether has been studied in radiation-induced addition reactions with perfluoropropene, leading to the formation of 1:1 and 1:2 adducts. The ethers containing the perfluoropropenyl group are prepared through dehydrofluorination of these adducts, a significant step in understanding the reactivity of these compounds under radiation (Muramatsu, Inukai, & Ueda, 1967).
Polymerization Studies
The compound is also integral in polymerization studies. For instance, living cationic polymerization of 1H,1H,2H,2H perfluorooctyl vinyl ether has been achieved, leading to polyvinyl ethers with controlled molecular weight and narrow distribution. This indicates its role in developing high-precision polymeric materials (Vandooren, Jerome, & Teysslé, 1994).
Conformational Analysis in Various Solvents
1H NMF spectra studies of 1H,1H,2'H-Perfluorodipropyl ether derivatives have been used to analyze conformational behavior in different solvents. This research provides insights into the molecular structure and solvent interactions, which is crucial in the development of new materials and solvents (Laatikainen, 1986).
Environmental Studies
In environmental science, novel hydrogen-substituted polyfluoroalkyl ether sulfonates have been identified in environmental matrices near metal-plating facilities. This highlights the compound's relevance in studying environmental pollution and its potential impact on ecosystems (Lin, Ruan, Liu, & Jiang, 2017).
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROOXPAFHWVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380985 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2'H-Perfluorodipropyl ether | |
CAS RN |
1000-28-8 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


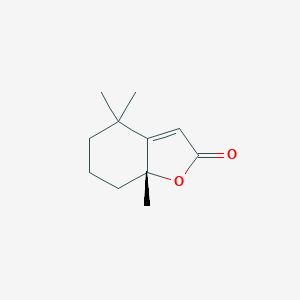
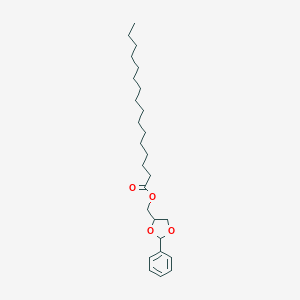
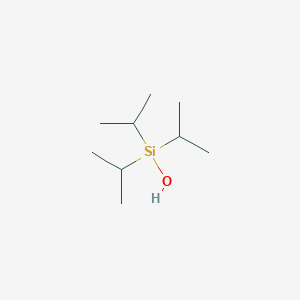
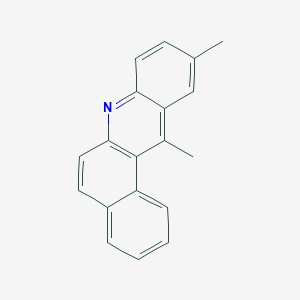
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
